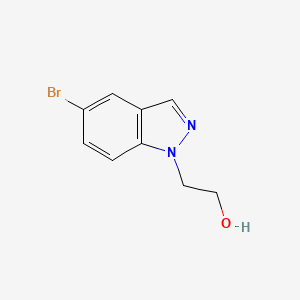
3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is an organic compound with the molecular formula C13H15BrO4 It is a derivative of benzoic acid, featuring a bromine atom and a tetrahydro-2H-pyran-4-ylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxybenzoic acid with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst to form the intermediate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Esterification and Amidation: Formation of esters and amides.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s binding affinity and specificity towards its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2-hydroxybenzoic acid: Similar structure but lacks the tetrahydro-2H-pyran-4-ylmethoxy group.
3-bromo-4-methoxybenzoic acid: Similar structure but lacks the tetrahydro-2H-pyran ring.
4-bromo-2-methoxybenzoic acid: Similar structure but with different substitution pattern.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-ylmethoxy group in 3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid imparts unique chemical properties, such as increased solubility and potential for specific biological interactions, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
1131594-64-3 |
|---|---|
Molekularformel |
C13H15BrO4 |
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
3-bromo-4-(oxan-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H15BrO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16) |
InChI-Schlüssel |
QYTBQJWXWHTNHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1COC2=C(C=C(C=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)






